Differentiation by Lipophilicity: XlogP Comparison Across the 4-Alkoxybenzyl Alcohol Series
(4-Propoxyphenyl)methanol exhibits a calculated XlogP of 2, which differentiates it from its shorter-chain analog 4-methoxybenzyl alcohol (PMB-OH, calculated XlogP approximately 1.0–1.2) and its longer-chain analog 4-butoxybenzyl alcohol (calculated XlogP approximately 2.5–2.8) [1]. This intermediate lipophilicity arises directly from the three-carbon propoxy substituent, offering a distinct balance between hydrophobic character and aqueous/organic partitioning behavior [1]. While direct experimental logP measurements are not available in the accessed literature, the calculated XlogP value serves as a quantitative descriptor for selection among homologs.
| Evidence Dimension | Lipophilicity (calculated XlogP) |
|---|---|
| Target Compound Data | XlogP = 2 |
| Comparator Or Baseline | 4-Methoxybenzyl alcohol (XlogP ≈ 1.0–1.2); 4-Butoxybenzyl alcohol (XlogP ≈ 2.5–2.8) |
| Quantified Difference | XlogP difference of approximately 0.8–1.0 units vs. methoxy analog |
| Conditions | Calculated value based on molecular structure; no experimental logP data identified |
Why This Matters
XlogP differences of this magnitude affect compound partitioning in liquid-liquid extraction, chromatographic retention time, and membrane permeability in biological assays, making (4-Propoxyphenyl)methanol a distinct choice when intermediate lipophilicity is required.
- [1] Chem960. 90925-43-2 ((4-Propoxyphenyl)methanol). Calculated Properties (XlogP = 2). View Source
